molecular formula C16H11ClN2O6 B2568282 Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride CAS No. 1215719-50-8

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride

Cat. No.: B2568282
CAS No.: 1215719-50-8
M. Wt: 362.72
InChI Key: HQOMHSVACALDPQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group and the isoindoline moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group. The final step involves esterification with methanol in the presence of a catalyst to form the methyl ester. The hydrochloride salt is obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization, filtration, and drying are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: Formation of 4-amino-1,3-dioxoisoindolin-2-yl)benzoate.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Shares the isoindoline-1,3-dione core but lacks the nitro group and benzoate ester.

    N-Substituted isoindoline-1,3-diones: Similar structure with different substituents on the nitrogen atom.

    Nitrobenzene derivatives: Contain the nitro group but lack the isoindoline moiety.

Uniqueness

Methyl 4-(4-nitro-1,3-dioxoisoindolin-2-yl)benzoate hydrochloride is unique due to the combination of the nitro group and the isoindoline-1,3-dione core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6.ClH/c1-24-16(21)9-5-7-10(8-6-9)17-14(19)11-3-2-4-12(18(22)23)13(11)15(17)20;/h2-8H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOMHSVACALDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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